![molecular formula C9H9BrN2O B15329955 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B15329955.png)
6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C9H9BrN2O and a molecular weight of 241.08 g/mol . This compound belongs to the class of benzo[d]isoxazoles, which are known for their diverse biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine typically involves the bromination of N,N-dimethylbenzo[d]isoxazol-3-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]isoxazoles, while coupling reactions can produce biaryl compounds or other complex structures .
Applications De Recherche Scientifique
6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.
Mécanisme D'action
The mechanism of action of 6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Fluorobenzo[d]isoxazol-3-ylamine
- 5-Bromobenzo[d]isoxazol-3-ylamine
- 6-Chlorobenzo[d]isoxazol-3-ylamine
Comparison
6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its fluorinated or chlorinated analogs, the brominated compound may exhibit different chemical and biological properties, making it a valuable compound for specific research applications .
Propriétés
Formule moléculaire |
C9H9BrN2O |
|---|---|
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
6-bromo-N,N-dimethyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C9H9BrN2O/c1-12(2)9-7-4-3-6(10)5-8(7)13-11-9/h3-5H,1-2H3 |
Clé InChI |
XRIYFWAEQYYXBP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NOC2=C1C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15329899.png)
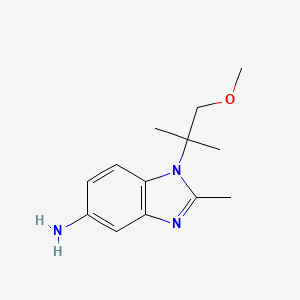

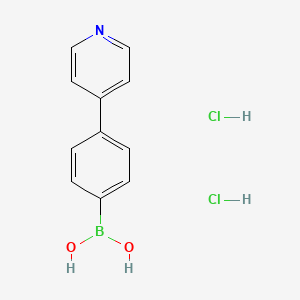
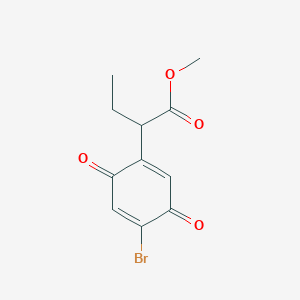

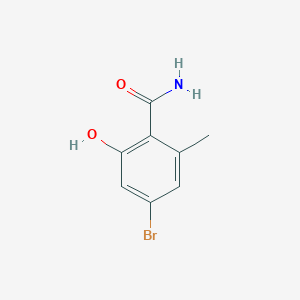
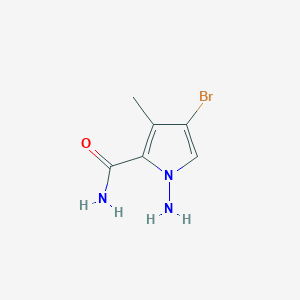


![2-(Methylthio)naphtho[2,1-d]thiazole](/img/structure/B15329941.png)

